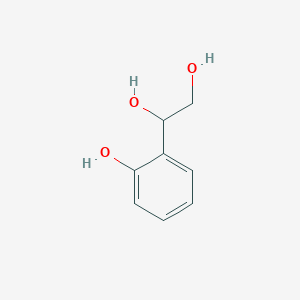
1-(2-hydroxyphenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxyphenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol and contains both hydroxyl and diol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-hydroxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 2-hydroxyacetophenone using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields the desired diol product.
Another method involves the biocatalytic reduction of 2-hydroxyacetophenone using whole-cell biocatalysts, such as recombinant Escherichia coli expressing carbonyl reductase and glucose dehydrogenase. This method offers high enantioselectivity and yields optically pure (S)-1-(2-hydroxyphenyl)ethane-1,2-diol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental impact. Biocatalytic methods are often preferred for their sustainability and high selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can further reduce the diol to form alcohols or hydrocarbons.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Ethers, esters
Applications De Recherche Scientifique
1-(2-hydroxyphenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 1-(2-hydroxyphenyl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticoagulant activity, the compound may prolong thrombin time by interfering with the coagulation cascade .
Comparaison Avec Des Composés Similaires
1-(2-hydroxyphenyl)ethane-1,2-diol can be compared with other similar compounds, such as:
1-(4-hydroxyphenyl)ethane-1,2-diol: This compound has a hydroxyl group in the para position, which may affect its reactivity and biological activity.
2-hydroxyacetophenone: The precursor to this compound, it lacks the diol functionality but shares similar aromatic properties.
1-(2-hydroxyphenyl)ethanone:
Propriétés
Numéro CAS |
82807-37-2 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
1-(2-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8-11H,5H2 |
Clé InChI |
PSXOSXWSPRVCPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CO)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(CO)O)O |
Synonymes |
2-hydroxyphenyl glycol 2-hydroxyphenylglycol o-hydroxyphenyl glycol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















